2,2-dimethyl-3-(1H-pyrazol-1-yl)propanoic acid
Description
2,2-Dimethyl-3-(1H-pyrazol-1-yl)propanoic acid is a pyrazole-containing propanoic acid derivative. Its structure features a pyrazole ring attached to a propanoic acid backbone with two methyl groups at the α-carbon position.
Properties
Molecular Formula |
C8H12N2O2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
2,2-dimethyl-3-pyrazol-1-ylpropanoic acid |
InChI |
InChI=1S/C8H12N2O2/c1-8(2,7(11)12)6-10-5-3-4-9-10/h3-5H,6H2,1-2H3,(H,11,12) |
InChI Key |
BASCMEHCBVMWLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN1C=CC=N1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethyl-3-(1H-pyrazol-1-yl)propanoic acid typically involves the reaction of 3,5-dimethylpyrazole with a suitable propanoic acid derivative. One common method includes the use of 3,5-dimethylpyrazole and 2-bromo-2-methylpropanoic acid under basic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acid catalysis. This reaction is critical for modifying solubility and biological activity profiles.
| Reagents/Conditions | Products | Yield | Source |
|---|---|---|---|
| Methanol + H₂SO₄ (cat.) | Methyl 2,2-dimethyl-3-(pyrazol-1-yl)propanoate | 78% | |
| Ethanol + HCl (cat.) | Ethyl ester derivative | 82% |
Key mechanistic steps involve protonation of the carbonyl oxygen, nucleophilic alcohol attack, and subsequent water elimination.
Nucleophilic Substitution at the Acid Group
The carboxylic acid can be converted to reactive intermediates for subsequent substitutions:
Acid Chloride Formation
| Reagents | Conditions | Products |
|---|---|---|
| SOCl₂ or oxalyl chloride | Anhydrous CH₂Cl₂, -5°C→RT | 2,2-dimethyl-3-(pyrazol-1-yl)propanoyl chloride |
This intermediate reacts with amines to form amides (e.g., 86% yield when coupled with piperazine derivatives) .
Oxidation
The pyrazole ring remains stable under mild oxidation conditions, while the propanoic acid chain shows limited reactivity:
| Reagents | Conditions | Products |
|---|---|---|
| KMnO₄ (aq.) | 60°C, 4h | No degradation (ring stability) |
Reduction
Selective reduction of the acid group is achievable:
| Reagents | Conditions | Products | Yield |
|---|---|---|---|
| LiAlH₄ | Dry ether, 0°C→RT | 3-(pyrazol-1-yl)-2,2-dimethylpropanol | 67% |
Heterocycle-Directed Coupling Reactions
The pyrazole nitrogen participates in metal-catalyzed cross-couplings:
| Reaction Type | Catalyst/Reagents | Products | Yield |
|---|---|---|---|
| Suzuki-Miyaura coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl derivatives with retained acid group | 58% |
Amide Bond Formation
The acid readily forms amides with primary/secondary amines:
| Amine | Coupling Agent | Conditions | Yield |
|---|---|---|---|
| Piperazine | CDI in DMF | RT, 12h | 86% |
| 4-Aminopyridine | HATU, DIPEA | CH₂Cl₂, 0°C→RT | 74% |
Decarboxylation Reactions
Controlled thermal decarboxylation occurs under acidic conditions:
| Conditions | Products | Application |
|---|---|---|
| H₂SO₄, 120°C, 3h | 2,2-dimethyl-3-(pyrazol-1-yl)propane | Intermediate for hydrocarbon synthesis |
Salt Formation
The carboxylic acid forms stable salts with inorganic bases:
| Base | Solvent | Products |
|---|---|---|
| NaOH | H₂O/EtOH | Sodium salt (improved aqueous solubility) |
Scientific Research Applications
2,2-Dimethyl-3-(1H-pyrazol-1-yl)propanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-3-(1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazole-Propanoic Acid Derivatives
Bioactivity and Mechanism of Action
- In contrast, β-hydroxy-β-arylpropanoic acids (e.g., 3-hydroxy-2,2-dimethyl-3,3-diphenylpropanoic acid) exhibit COX-2 selectivity, attributed to the bulky aryl groups improving binding specificity .
- Anti-Proliferative Activity: Pyrazole-propanoic acids with electron-withdrawing groups (e.g., trifluoromethyl in 2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid) show enhanced cytotoxicity against malignant cell lines, likely due to increased electrophilicity .
Biological Activity
2,2-Dimethyl-3-(1H-pyrazol-1-yl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action, with a focus on its anticancer and antimicrobial activities.
Synthesis
The synthesis of 2,2-dimethyl-3-(1H-pyrazol-1-yl)propanoic acid typically involves the reaction of appropriate precursors under controlled conditions. The compound can be synthesized through nucleophilic substitution reactions involving pyrazole derivatives and various alkylating agents. For example, one study reported the successful synthesis of related compounds via a method involving DMSO and KOH as a superbase, which facilitates the substitution reactions necessary for forming pyrazole-containing structures .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally related to 2,2-dimethyl-3-(1H-pyrazol-1-yl)propanoic acid. For instance, derivatives synthesized from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate demonstrated significant antiproliferative effects against various cancer cell lines, including HCT-116 and HeLa cells. The IC50 values for these compounds ranged from 0.69 to 11 μM, indicating potent activity compared to standard chemotherapeutics like doxorubicin (IC50 = 2.29 μM) .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 3-(4-(2-chloroacetamido)phenyl)-3-hydroxy-2,2-dimethylpropanoate | HeLa | 0.69 |
| Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate | HCT-116 | 11 |
| Doxorubicin | HeLa | 2.29 |
The mechanism of action for these compounds often involves induction of apoptosis in cancer cells. In vitro studies have shown that treatment with these compounds leads to DNA fragmentation and chromatin condensation, hallmarks of apoptotic cell death .
Antimicrobial Activity
In addition to anticancer effects, related pyrazole derivatives have been investigated for their antimicrobial properties. One study revealed that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against strains such as Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Bacteria | MIC (mg/mL) |
|---|---|---|
| Pyrazole derivative A | Staphylococcus aureus | 0.0039 |
| Pyrazole derivative B | Escherichia coli | 0.025 |
Case Studies
Several case studies have explored the efficacy of pyrazole derivatives in clinical settings:
- Study on Anticancer Effects : In a controlled trial involving HeLa cells treated with various pyrazole derivatives, researchers observed a significant reduction in cell viability correlated with increased concentrations of the compounds. The study concluded that these compounds could serve as potential leads for new anticancer therapies .
- Antibacterial Efficacy Study : A series of experiments evaluated the antibacterial properties of synthesized pyrazole derivatives against common pathogens. Results indicated that certain derivatives not only inhibited bacterial growth but also demonstrated synergistic effects when combined with traditional antibiotics .
Q & A
Q. What are the optimal synthetic routes for 2,2-dimethyl-3-(1H-pyrazol-1-yl)propanoic acid, and how can reaction conditions be adjusted to improve yield?
- Methodological Answer : The synthesis of pyrazole-containing propanoic acid derivatives often involves regioselective condensation or aza-Michael addition reactions. For example, in related pyrazole-amino acid syntheses, methyl esters of protected amino acids (e.g., (2S)-2-[(benzyloxycarbonyl)amino] derivatives) are reacted with nitrophenyl-substituted pyrazoles under reflux in polar aprotic solvents like DMF or THF. Yields (~60–83%) can be improved by optimizing stoichiometry, reaction time (12–24 hours), and temperature (80–100°C). Catalytic bases like triethylamine may enhance regioselectivity .
Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- FTIR : Key peaks include O-H stretches (~3250 cm⁻¹), C=O (1700–1720 cm⁻¹), and pyrazole C=N (1600–1610 cm⁻¹).
- NMR : ¹H NMR in DMSO-d₆ reveals pyrazole proton resonances at δ 8.3–8.4 ppm, while chiral α-protons appear as multiplet peaks (~5.8–5.9 ppm). ¹³C NMR confirms carbonyl carbons at ~168–192 ppm .
- ESI-MS : Negative-ion mode typically shows [M-H]⁻ peaks (e.g., m/z 470.2 for related derivatives) .
Q. What handling precautions are critical for hygroscopic or reactive intermediates during synthesis?
- Methodological Answer : Use inert atmosphere techniques (N₂/Ar) for moisture-sensitive steps. Store intermediates in sealed containers with desiccants. For pyrazole derivatives, avoid prolonged exposure to light and heat, as nitro or fluorine substituents may decompose. Safety protocols include chemical fume hoods, nitrile gloves, and flame-resistant lab coats .
Advanced Research Questions
Q. How can conflicting spectroscopic data from different studies be resolved when characterizing pyrazole-containing propanoic acid derivatives?
- Methodological Answer : Contradictions in NMR/IR data often arise from solvent effects, tautomerism, or impurities. For example, pyrazole NH protons may exchange with DMSO-d₆, broadening peaks. Use deuterated chloroform (CDCl₃) for sharper signals. Cross-validate with X-ray crystallography (e.g., C–H···O interactions in crystal structures) or high-resolution mass spectrometry (HRMS) .
Q. What strategies are effective in achieving regioselectivity in aza-Michael additions involving pyrazole moieties?
- Methodological Answer : Regioselectivity in pyrazole reactions is controlled by electronic and steric factors. Electron-withdrawing groups (e.g., nitro, fluorine) at the pyrazole 4-position direct nucleophilic attack to the β-carbon. Steric hindrance from 3,5-dimethyl substituents can block undesired reaction pathways. Computational modeling (DFT) predicts transition-state geometries to guide synthetic design .
Q. How do substituents on the pyrazole ring influence the compound’s bioactivity or coordination chemistry?
- Methodological Answer :
- Bioactivity : Fluorine or nitro groups enhance binding to biological targets (e.g., kinases) via hydrophobic or hydrogen-bonding interactions.
- Coordination Chemistry : Pyrazole N atoms act as ligands for metal ions (e.g., Cu²⁺, Zn²⁺). Substituents like sulfonamide or phosphonate groups improve chelation efficiency, as seen in crown ether analogs .
Q. What crystallographic techniques validate the stereochemistry of chiral centers in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) resolves absolute configuration. For example, spirocyclic derivatives (e.g., C20H25N5O2) show bond angles and torsional parameters confirming stereochemistry. Data collection at low temperature (100 K) minimizes thermal motion artifacts. Software like SHELXL refines hydrogen-bonding networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
